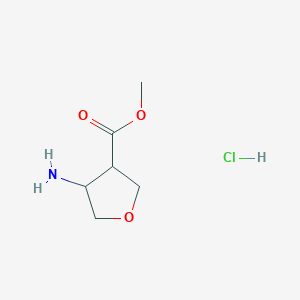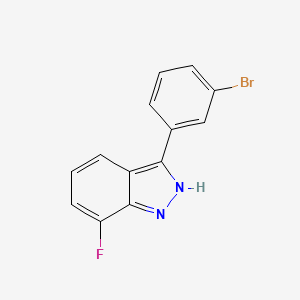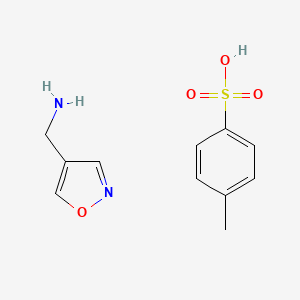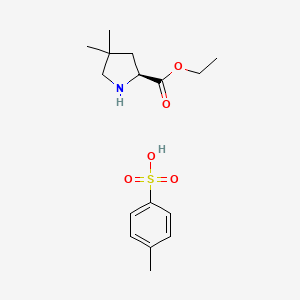
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to a series of chemical reactions to introduce the amino and carboxylic acid ester groups.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and purification of raw materials to ensure high purity.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the amino group with other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid.
科学的研究の応用
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride: Similar in structure but with a pyran ring instead of a furan ring.
4-Amino-tetrahydro-thiophene-3-carboxylic acid methyl ester hydrochloride: Contains a thiophene ring instead of a furan ring.
4-Amino-tetrahydro-pyrrole-3-carboxylic acid methyl ester hydrochloride: Features a pyrrole ring instead of a furan ring.
Uniqueness
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the furan ring can influence the compound’s electronic structure, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 4-aminooxolane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJAEXTMMVOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-11-5 |
Source


|
| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B6304694.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)





![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)

